6-Iodoimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
6-Iodoimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with an iodine atom at the 6th position and an amine group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of iodine-catalyzed reactions. For instance, an efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines involves a one-pot three-component condensation reaction. This reaction typically includes an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, leading to the formation of the desired imidazo[1,2-a]pyrazine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Iodoimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
6-Iodoimidazo[1,2-a]pyrazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurological conditions such as Alzheimer’s disease.
Biological Studies: It is used in studies investigating its biological activities, including its potential anticancer properties.
Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Iodoimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating Alzheimer’s disease.
Comparison with Similar Compounds
6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine: This compound is structurally similar but has a chlorine atom at the 6th position instead of an iodine atom.
3-Bromoimidazo[1,2-a]pyridine: Another related compound with a bromine atom at the 3rd position and a pyridine ring instead of a pyrazine ring.
Uniqueness: 6-Iodoimidazo[1,2-a]pyrazin-3-amine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C6H5IN4 |
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Molecular Weight |
260.04 g/mol |
IUPAC Name |
6-iodoimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H5IN4/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H,8H2 |
InChI Key |
HFAOENQLFCAAAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)I)N |
Origin of Product |
United States |
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